L-Seryl-O-benzyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Seryl-O-benzyl-L-serine is a derivative of the amino acid L-serine, where the hydroxyl group of the serine side chain is protected by a benzyl group. This compound is often used in peptide synthesis and serves as a building block for more complex molecules. Its unique structure makes it valuable in various chemical and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-Seryl-O-benzyl-L-serine typically involves the protection of the hydroxyl group of L-serine with a benzyl group. One common method is the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine, which can be separated by selective solubilization . This method provides a more convenient and cost-effective route to obtain O-benzyl-L-serine.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar protection and resolution techniques. The process may include catalytic hydrogenation and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: L-Seryl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to remove the benzyl protecting group, yielding L-serine.
Substitution: The benzyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on charcoal (Pd/C) is common.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: L-serine.
Substitution: Derivatives with different protecting groups or functional groups.
Scientific Research Applications
L-Seryl-O-benzyl-L-serine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in protein synthesis and modification.
Medicine: Investigated for its potential neuroprotective effects and its role in neurological diseases.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of L-Seryl-O-benzyl-L-serine involves its role as a protected form of L-serine. In biological systems, L-serine is a precursor for various biomolecules, including neurotransmitters and phospholipids. The benzyl group protects the hydroxyl group during chemical reactions, allowing for selective modifications. Upon deprotection, L-serine can participate in metabolic pathways, influencing cellular functions and signaling .
Comparison with Similar Compounds
O-Benzyl-L-serine: A closely related compound with similar protective properties.
N-Benzyloxycarbonyl-L-serine: Another derivative used in peptide synthesis.
L-Seryl-L-alanine: A dipeptide with different functional properties.
Uniqueness: L-Seryl-O-benzyl-L-serine is unique due to its specific benzyl protection, which provides stability and selectivity in chemical reactions. This makes it particularly useful in synthetic chemistry and biochemical research .
Properties
CAS No. |
921934-30-7 |
---|---|
Molecular Formula |
C13H18N2O5 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C13H18N2O5/c14-10(6-16)12(17)15-11(13(18)19)8-20-7-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8,14H2,(H,15,17)(H,18,19)/t10-,11-/m0/s1 |
InChI Key |
AXNVWYSJENBCHZ-QWRGUYRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.